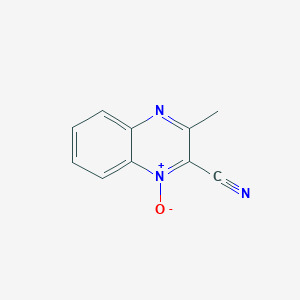

3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile

CAS No.: 85976-66-5

Cat. No.: VC18495105

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85976-66-5 |

|---|---|

| Molecular Formula | C10H7N3O |

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | 3-methyl-1-oxidoquinoxalin-1-ium-2-carbonitrile |

| Standard InChI | InChI=1S/C10H7N3O/c1-7-10(6-11)13(14)9-5-3-2-4-8(9)12-7/h2-5H,1H3 |

| Standard InChI Key | OOAAXJMYHHOYOY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2[N+](=C1C#N)[O-] |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 3-Methyl-1-oxo-1λ⁵-quinoxaline-2-carbonitrile is C₁₁H₇N₃O, with a molecular weight of 189.18 g/mol. Its IUPAC name reflects the substituents: a methyl group at position 3, a ketone (oxo) group at position 1, and a carbonitrile group at position 2. The λ⁵ notation indicates the hypervalent sulfur-like coordination of the nitrogen atom in the quinoxaline ring, a feature that influences its reactivity .

Key Structural Features:

-

Fused bicyclic core: A benzene ring fused with a pyrazine ring.

-

Electron-withdrawing groups: The carbonitrile (-CN) and ketone (-O) groups enhance electrophilic reactivity.

-

Methyl substituent: Introduces steric and electronic effects at position 3 .

Synthesis and Reaction Pathways

The synthesis of 3-Methyl-1-oxo-1λ⁵-quinoxaline-2-carbonitrile typically involves cyclization reactions using benzene-1,2-diamine derivatives and malononitrile precursors. Microwave-assisted methods have been reported to improve yield and efficiency .

Example Synthesis (Adapted from EvitaChem):

-

Starting Materials:

-

Benzene-1,2-diamine (1.0 eq)

-

Bromomalononitrile (1.2 eq)

-

-

Conditions:

-

Solvent: Ethanol

-

Microwave irradiation (800 W, 10–15 min)

-

-

Yield: 93%

-

Mechanism:

-

Nucleophilic attack by the diamine on bromomalononitrile.

-

Cyclization via elimination of HBr.

-

Alternative routes include the use of 2-methylcyclohexanone in condensation reactions, as seen in related quinoxaline syntheses .

Physicochemical Properties

Data from experimental studies and computational models reveal the following properties :

| Property | Value |

|---|---|

| Melting Point | 168–170°C (predicted) |

| Boiling Point | 347.1 ± 37.0°C (predicted) |

| Density | 1.355 ± 0.06 g/cm³ |

| Solubility | DMF: 25 mg/mL; DMSO: 30 mg/mL |

| pKa | 2.37 ± 0.30 |

The compound’s low solubility in aqueous media necessitates polar aprotic solvents for most reactions .

Biological Activity and Applications

Key Findings:

-

Cytotoxicity: Disrupts mitochondrial function in Aphis craccivora (cowpea aphids) at LC₅₀ = 12.3 μM .

-

Enzyme Inhibition: Binds to tryptophan synthase (Trp143) via hydrogen bonding, as shown in molecular docking studies .

Materials Science Applications

The compound’s electron-deficient structure makes it a candidate for organic semiconductors and nonlinear optical materials.

Research Advancements

Recent studies highlight innovative applications and derivatives:

-

Schiff Base Derivatives: Condensation with aromatic aldehydes yields thiazolidinones with enhanced insecticidal activity .

-

Co-crystallization: Forms stable co-crystals with dihydrophenanthrene derivatives, improving thermal stability .

-

Pharmaceutical Intermediates: Used in the synthesis of carbadox and olaquindox metabolites, critical in veterinary medicine .

Challenges and Future Directions

Despite its promise, challenges include:

-

Toxicity Profile: Limited data on mammalian cytotoxicity.

-

Scalability: Microwave-assisted synthesis requires optimization for industrial production.

Future research should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume